molecular formula C13H11BrN2O B7457779 N-(2-bromophenyl)-6-methylpyridine-3-carboxamide

N-(2-bromophenyl)-6-methylpyridine-3-carboxamide

Cat. No. B7457779
M. Wt: 291.14 g/mol
InChI Key: GKOPRLQENYVABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-6-methylpyridine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a pentadecapeptide, meaning it is composed of 15 amino acids, and is derived from a protein found in the gastric juice of humans. This peptide has been shown to have a wide range of effects on the body, including promoting healing, reducing inflammation, and improving tissue regeneration.

Mechanism of Action

The exact mechanism of action of N-(2-bromophenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to work by promoting the production of growth factors and cytokines, which are involved in tissue repair and regeneration. It may also have direct effects on cell signaling pathways that regulate inflammation and blood vessel formation.
Biochemical and physiological effects:
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including promoting angiogenesis (the formation of new blood vessels), reducing inflammation, and stimulating the production of collagen. It has also been shown to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromophenyl)-6-methylpyridine-3-carboxamide in lab experiments is its ability to promote tissue healing and regeneration, which can be useful in studying the effects of various treatments on injured tissues. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on N-(2-bromophenyl)-6-methylpyridine-3-carboxamide. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also have applications in treating autoimmune disorders, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-bromophenyl)-6-methylpyridine-3-carboxamide and to optimize its therapeutic potential.

Synthesis Methods

N-(2-bromophenyl)-6-methylpyridine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are added in a specific order dictated by the desired sequence of the peptide. Once the peptide chain is complete, it is cleaved from the solid support and purified using chromatography techniques.

Scientific Research Applications

N-(2-bromophenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including gastrointestinal disorders, musculoskeletal injuries, and cardiovascular disease. In animal studies, N-(2-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to promote healing of various tissues, including muscle, tendon, and bone. It has also been shown to reduce inflammation and improve blood flow to injured tissues.

properties

IUPAC Name

N-(2-bromophenyl)-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-6-7-10(8-15-9)13(17)16-12-5-3-2-4-11(12)14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOPRLQENYVABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-6-methylpyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.